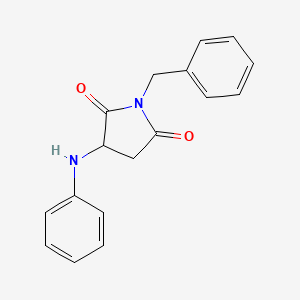

1-Benzyl-3-(phenylamino)pyrrolidine-2,5-dione

Description

Properties

IUPAC Name |

3-anilino-1-benzylpyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c20-16-11-15(18-14-9-5-2-6-10-14)17(21)19(16)12-13-7-3-1-4-8-13/h1-10,15,18H,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEDXKLRXKMRXLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)CC2=CC=CC=C2)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Benzyl-3-(phenylamino)pyrrolidine-2,5-dione can be achieved through various synthetic routes. One common method involves the reaction of benzylamine with maleic anhydride to form the intermediate N-benzylmaleimide, which is then reacted with aniline to yield the desired compound . The reaction conditions typically involve heating the reactants in an appropriate solvent, such as ethanol or acetic acid, under reflux .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

1-Benzyl-3-(phenylamino)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon or platinum oxide . The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted pyrrolidine derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1. Treatment of Metabolic Disorders

1-Benzyl-3-(phenylamino)pyrrolidine-2,5-dione has been identified as a drug that inhibits fatty acid synthesis. This characteristic makes it a candidate for treating metabolic disorders, which are often associated with dysregulation of lipid metabolism. The compound's ability to modulate metabolic pathways presents opportunities for developing therapeutic agents aimed at conditions like obesity and diabetes .

2. Antitumor Activity

Recent studies have highlighted the antitumor properties of derivatives related to this compound. For instance, compounds synthesized from similar pyrrolidine frameworks have shown promising results in inhibiting cancer cell proliferation. A notable study tested related compounds against a panel of eleven cell lines, revealing that certain derivatives exhibited significant cytotoxicity, with one compound demonstrating an IC50 value of approximately 9.4 µM . This suggests that the structural features of this compound could be optimized for enhanced antitumor activity.

Synthesis Overview

The synthesis of this compound can be achieved through various methods involving cyclization reactions and acylation processes. These synthetic strategies are crucial for producing the compound in sufficient quantities for research purposes.

Case Studies

Case Study 1: Antitumor Activity Evaluation

In a study assessing the antitumor activity of related compounds, researchers synthesized several derivatives and evaluated their effects on cancer cell lines. The results indicated that modifications to the phenyl and benzyl substituents significantly influenced the compounds' efficacy against tumor cells. This study underscores the importance of structure-activity relationships in developing new anticancer agents based on the pyrrolidine scaffold .

Case Study 2: Metabolic Regulation

Another investigation focused on the compound's role in fatty acid synthesis inhibition. The study demonstrated that this compound effectively reduced lipid accumulation in cellular models, suggesting its potential as a therapeutic agent for metabolic disorders. Further research is needed to elucidate the precise mechanisms by which this compound exerts its effects on lipid metabolism .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Metabolic Disorders | Inhibition of fatty acid synthesis | Potential treatment for obesity/diabetes |

| Antitumor Activity | Cytotoxic effects against cancer cell lines | IC50 values around 9.4 µM for certain derivatives |

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(phenylamino)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors . The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to the modulation of their activity . This can result in the inhibition of enzyme activity or the activation of receptor-mediated signaling pathways .

Comparison with Similar Compounds

Structural Analogues

Key structural analogs differ in the substituents at the 3-position of the pyrrolidine-2,5-dione core:

- 1-Benzyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione (3i) : An indole substituent introduces hydrogen-bonding capabilities and planar geometry .

- 1-Benzyl-3-(2-(1-oxoisoindolin-2-yl)phenyl)pyrrolidine-2,5-dione (2n): Features a bulky isoindolinone group, affecting steric hindrance and solubility .

- 1-Benzyl-3-(2-methoxybenzylidene)pyrrolidine-2,5-dione (1k) : A methoxybenzylidene group enhances electron density and rotational flexibility .

Physicochemical Properties

Substituents significantly impact melting points, solubility, and spectral characteristics:

Table 1. Physicochemical Properties of Selected Derivatives

*Compound 6i: 1-Benzyl-3-(2-(4-chlorophenyl)-2-oxoethyl)pyrrolidine-2,5-dione.

- Melting Points: Bulky substituents (e.g., isoindolinone in 2n) reduce melting points due to disrupted crystallinity, while planar aromatic groups (e.g., quinoline in IIIp) increase melting points .

- NMR Shifts : Electron-withdrawing groups (e.g., chlorophenyl in 6i) deshield adjacent protons, shifting $ ^1H $ and $ ^{13}C $ NMR signals upfield .

Biological Activity

1-Benzyl-3-(phenylamino)pyrrolidine-2,5-dione (CAS No. 27036-51-7) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a benzyl and a phenylamino group. Its molecular formula is , and it has a molecular weight of 284.31 g/mol. The presence of these functional groups contributes to its diverse biological activities.

Antimicrobial Properties

Research indicates that derivatives of pyrrolidine compounds exhibit significant antimicrobial activity. For instance, studies have shown that related compounds can inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . While specific data on this compound is limited, its structural similarities suggest potential antimicrobial effects.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies indicate that similar pyrrolidine derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages . This suggests that this compound may also possess anti-inflammatory activity, although specific studies are required to confirm this.

Anticancer Activity

This compound has shown promise in anticancer research. Compounds with similar structures have been reported to induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of cell proliferation and modulation of apoptotic pathways . Further research is needed to elucidate the specific pathways involved in the anticancer effects of this compound.

The mechanism by which this compound exerts its biological effects likely involves interactions with specific biological targets such as enzymes and receptors. For example:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting fatty acid synthesis as indicated by related compounds .

- Receptor Modulation : It may interact with various receptors involved in inflammation and cancer pathways, leading to downstream effects on cell signaling and function.

Case Studies

Several studies have focused on the biological activities of pyrrolidine derivatives:

- Antimicrobial Activity : A study evaluated the antibacterial properties of pyrrole-based compounds against Staphylococcus aureus, reporting MIC values that suggest strong antibacterial potential .

- Anti-inflammatory Research : In a study examining the effects of similar compounds on inflammation, it was found that certain derivatives could significantly reduce cytokine production in activated macrophages .

- Cancer Cell Studies : Research involving pyrrolidine derivatives demonstrated their ability to induce apoptosis in various cancer cell lines, highlighting their potential as therapeutic agents against malignancies .

Data Summary Table

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 1-Benzyl-3-(phenylamino)pyrrolidine-2,5-dione, and how can reaction yields be optimized?

- Methodology : The synthesis typically involves three key steps: (i) pyrrolidine ring formation via cyclization of precursors (e.g., cyclic ketones or amines) under acidic/basic conditions; (ii) benzyl group introduction via nucleophilic substitution with benzyl halides; (iii) phenylamino group attachment using aniline derivatives. Optimizing reaction conditions (e.g., temperature, solvent polarity, and catalyst use) improves yields. For example, substituting 4-fluoroaniline in analogs requires controlled pH to prevent side reactions .

- Scalability : Continuous flow reactors and advanced purification techniques (e.g., recrystallization, chromatography) enhance scalability and purity .

Q. Which spectroscopic techniques are critical for characterizing the compound’s structure and purity?

- Approach : Use 1H/13C NMR to confirm substituent positions on the pyrrolidine ring and aromatic protons. FT-IR identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). HPLC-MS ensures purity (>95%) and detects trace impurities. X-ray crystallography (as in ) resolves stereochemistry in crystalline forms .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Assays : Screen for enzyme inhibition (e.g., aromatase, cytochrome P450 isoforms) using fluorometric or colorimetric assays (e.g., CYP19 inhibition via NADPH depletion). Cytotoxicity can be tested via MTT assays on cancer cell lines (e.g., MCF-7). Compare results to known inhibitors (e.g., aminoglutethimide IC50 = 20.0 µM for aromatase) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination at the phenyl ring) influence target selectivity and potency?

- SAR Analysis : Fluorination at the para position of the phenylamino group (as in ’s analog) enhances metabolic stability and binding affinity to hydrophobic enzyme pockets. Computational docking (e.g., AutoDock Vina) predicts interactions with aromatase’s heme-binding domain. Experimentally, fluorinated analogs show ~20% higher IC50 values than non-fluorinated derivatives .

- Data Validation : Cross-validate computational predictions with isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Q. How can discrepancies in reported IC50 values for pyrrolidine derivatives be resolved?

- Root Cause Analysis : Variability arises from differences in assay conditions (e.g., substrate concentration, incubation time). Standardize protocols using guidelines from the ICReDD initiative (), which combines computational reaction modeling with experimental validation to minimize trial-and-error approaches. For example, adjust pH to 7.4 and use consistent NADPH levels in CYP assays .

Q. What computational tools predict the compound’s pharmacokinetic (PK) profile and bioavailability?

- ADME Modeling : Use SwissADME or pkCSM to predict logP (lipophilicity), solubility, and cytochrome P450 interactions. The compound’s moderate logP (~2.8) suggests adequate blood-brain barrier permeability but may require prodrug strategies to enhance aqueous solubility .

- In Vivo Correlation : Validate predictions with rodent PK studies, monitoring plasma half-life and metabolite formation via LC-MS/MS .

Q. What strategies improve the compound’s selectivity to avoid off-target effects in therapeutic applications?

- Target Profiling : Perform kinome-wide screening (e.g., using KINOMEscan) to identify off-target kinase interactions. For enzyme targets, use fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) to distinguish between primary and secondary inhibitory effects .

- Structural Tuning : Introduce steric hindrance (e.g., methyl groups) at the benzyl position to reduce non-specific binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.